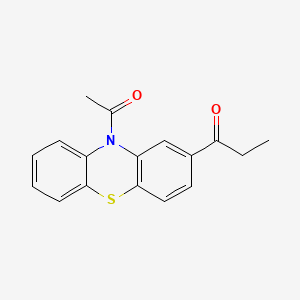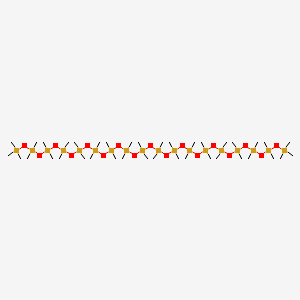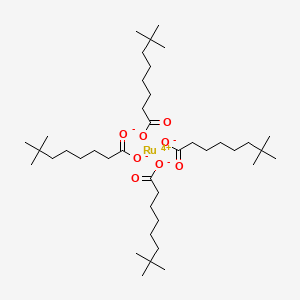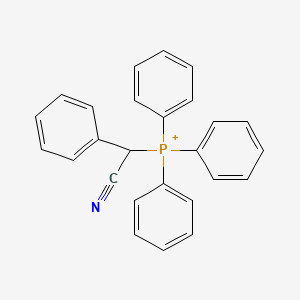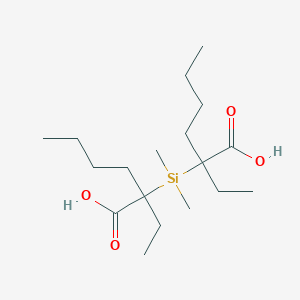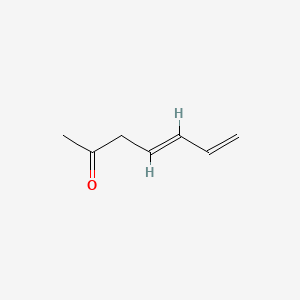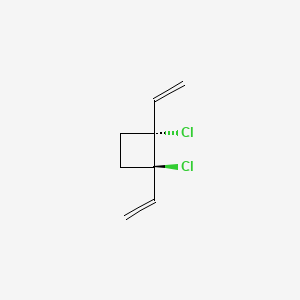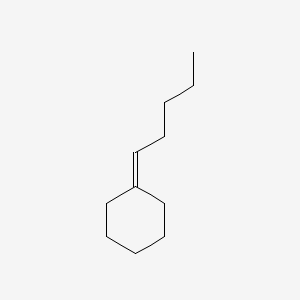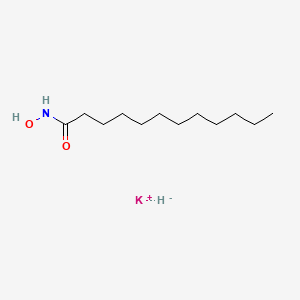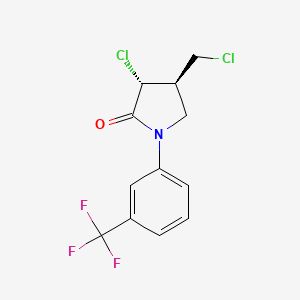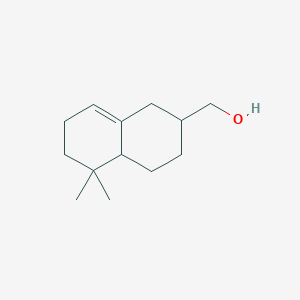
Octahydro-5,5-dimethylnaphthalene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5,5-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a methanol group and two methyl groups on a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5,5-dimethylnaphthalene-2-methanol typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by the introduction of a methanol group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The reaction conditions often include elevated temperatures and controlled hydrogen gas flow to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-efficiency catalysts and continuous monitoring of reaction parameters ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-5,5-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Octahydro-5,5-dimethylnaphthalene-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methanol involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Octahydro-5,5-dimethylnaphthalene-2-ketone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
Octahydro-5,5-dimethylnaphthalene-2-methanol is unique due to its specific functional group (methanol) and the fully hydrogenated naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
93840-24-5 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12,14H,3,5-9H2,1-2H3 |
Clé InChI |
TUGFABGILAUDGA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=C2C1CCC(C2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



